molecular formula C5H8O2 B2935522 2-(Oxetan-3-YL)acetaldehyde CAS No. 928758-00-3

2-(Oxetan-3-YL)acetaldehyde

Cat. No.: B2935522
CAS No.: 928758-00-3
M. Wt: 100.117
InChI Key: AIFBKSGZBRGQJE-UHFFFAOYSA-N
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Description

2-(Oxetan-3-YL)acetaldehyde is an organic compound with the molecular formula C5H8O2. It features a four-membered oxetane ring attached to an acetaldehyde group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxetan-3-YL)acetaldehyde typically involves the formation of the oxetane ring followed by the introduction of the acetaldehyde group. One common method is the cyclization of appropriate precursors under specific conditions. For example, the reaction of potassium hydroxide with 3-chloropropyl acetate at elevated temperatures can yield oxetane derivatives . Further functionalization can introduce the acetaldehyde group.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of laboratory synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for efficient industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(Oxetan-3-YL)acetaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Oxetan-3-YL)acetaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities.

    Medicine: Oxetane-containing compounds are explored for their potential as drug candidates due to their unique structural properties.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(Oxetan-3-YL)acetaldehyde involves its reactivity due to the strained oxetane ring and the reactive aldehyde group. The oxetane ring can undergo ring-opening reactions, making it a useful intermediate in synthetic chemistry. The aldehyde group can participate in various nucleophilic addition reactions, further expanding its utility .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

2-(oxetan-3-yl)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c6-2-1-5-3-7-4-5/h2,5H,1,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFBKSGZBRGQJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928758-00-3
Record name 2-(oxetan-3-yl)acetaldehyde
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